1-Chloro-3,4-dinitrobenzene

Physical organic chemistry Process chemistry Analytical method development

1-Chloro-3,4-dinitrobenzene (CAS 610-40-2) is the ortho/meta-substituted DNCB isomer, essential where the 2,4-isomer fails. Its unique substitution pattern is non-negotiable for synthesizing Bendamustine Impurity 54 and for achieving regioselective SₙAr reactions in acridone precursor synthesis. Its distinct LogP (2.2) and melting point (40–41°C) make it an indispensable reference standard for chromatographic isomer separation. Choose the correct isomer to avoid failed syntheses and ensure regulatory compliance in impurity profiling.

Molecular Formula C6H3Cl(NO2)2
C6H3ClN2O4
Molecular Weight 202.55 g/mol
CAS No. 610-40-2
Cat. No. B146266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,4-dinitrobenzene
CAS610-40-2
Molecular FormulaC6H3Cl(NO2)2
C6H3ClN2O4
Molecular Weight202.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H
InChIKeyQVQSOXMXXFZAKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3,4-dinitrobenzene (CAS 610-40-2): A High-Reactivity Dinitrochlorobenzene Isomer for Specialized Organic Synthesis


1-Chloro-3,4-dinitrobenzene (CAS 610-40-2), also known as 3,4-dinitrochlorobenzene or 4-chloro-1,2-dinitrobenzene, is a chlorinated dinitroaromatic compound with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol [1]. It belongs to the dinitrochlorobenzene (DNCB) isomer family, a class of activated aryl halides widely employed as electrophilic building blocks in nucleophilic aromatic substitution (SₙAr) reactions, as well as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals [2]. As a bench-stable crystalline solid with a melting point of 40–41 °C, it is readily handled under standard laboratory conditions, decomposing only at elevated temperatures (315 °C) and remaining stable at room temperature .

Why 1-Chloro-3,4-dinitrobenzene (CAS 610-40-2) Cannot Be Substituted by 2,4-Dinitrochlorobenzene or Other Isomers


The dinitrochlorobenzene (DNCB) isomers are not functionally interchangeable; their substitution patterns dictate profound differences in physicochemical properties and reaction outcomes. While the 2,4-isomer (1-chloro-2,4-dinitrobenzene, CAS 97-00-7) is often the default choice due to historical precedent and commercial availability, its ortho/para nitro arrangement relative to the chlorine atom creates a distinct electronic environment and solid-state behavior compared to the ortho/meta arrangement in the 3,4-isomer . These positional differences manifest as measurable variations in melting point, chromatographic retention, lipophilicity, and—most critically—the chemo- and regioselectivity of subsequent transformations. A user relying on generic procurement or assuming isomer equivalence risks failed reactions, unexpected impurity profiles, or the need for extensive re-optimization of established protocols [1].

Quantitative Differentiation of 1-Chloro-3,4-dinitrobenzene (CAS 610-40-2) from Closest Analogs


Lower Melting Point Differentiates 3,4-DNCB from 2,4-DNCB for Solvent-Free or Low-Temperature Processing

The melting point of 1-chloro-3,4-dinitrobenzene is significantly lower than that of the more common 2,4-dinitrochlorobenzene isomer. This physical property distinction provides a straightforward quality control check and can influence the selection of reaction media or workup procedures [1].

Physical organic chemistry Process chemistry Analytical method development

Distinct Lipophilicity (LogP) of 1-Chloro-3,4-dinitrobenzene Guides Solvent Selection and Chromatographic Behavior

The computed octanol-water partition coefficient (XLogP3) for 1-chloro-3,4-dinitrobenzene is 2.2 [1], placing it in a moderate lipophilicity range. This value differs from the 2,4-dinitro isomer (XLogP3-AA = 1.8), indicating a measurable difference in hydrophobicity that can affect partitioning in liquid-liquid extractions, retention time in reversed-phase HPLC, and potentially bioavailability in medicinal chemistry applications [2].

Medicinal chemistry Analytical chemistry Lipophilicity

Regioselective SₙAr Outcomes Dictated by ortho/meta Nitro Arrangement in 3,4-DNCB

The ortho/meta arrangement of nitro groups in 1-chloro-3,4-dinitrobenzene directs nucleophilic attack to positions distinct from those activated in the ortho/para 2,4-isomer. Systematic studies of SₙAr reactions on 1-chloro-3,4-dinitrobenzene reveal that the solvent, temperature, and nucleophile nature can be tuned to selectively obtain either the substitution product or reduction of a nitro group, a control not achievable with the 2,4-isomer [1]. This selectivity is a direct consequence of the unique electronic landscape created by the 3,4-substitution pattern.

Synthetic methodology Nucleophilic aromatic substitution Reaction selectivity

Unique Solid-State Behavior: 1,4-Dioxane Solvate Formation Enables Purification and Handling

1-Chloro-3,4-dinitrobenzene readily forms a well-defined 1:1 crystalline solvate with 1,4-dioxane, characterized by alternating molecules linked by C—H⋯O hydrogen bonds into a continuous two-dimensional sheet [1]. This solvate formation provides a definitive method for purification via crystallization from dioxane-containing solvent mixtures. In contrast, the 2,4-dinitro isomer does not typically exhibit such a readily characterized, discrete solvate, instead crystallizing directly as the pure compound [2].

Crystal engineering Purification Solid-state chemistry

Electrophilicity Ranking: 3,4-DNCB Occupies a Distinct Niche in Dinitroaromatic Reactivity Series

The electrophilicity of 1-chloro-3,4-dinitrobenzene, as assessed by its calculated global electrophilicity index (ω), positions it uniquely between the highly reactive 2,4-dinitro isomer and less reactive mononitro analogs [1]. While the 2,4-isomer is frequently used for its high reactivity in SₙAr, the 3,4-isomer offers a more controlled, intermediate reactivity profile. This can be advantageous in complex molecule synthesis where over-reaction or side reactions with the 2,4-isomer are problematic.

Physical organic chemistry Reactivity scales Computational chemistry

Optimal Applications for 1-Chloro-3,4-dinitrobenzene (CAS 610-40-2) Based on Verified Differentiators


Synthesis of Bendamustine Hydrochloride Impurity 54

1-Chloro-3,4-dinitrobenzene is a key starting material or intermediate for the synthesis of Bendamustine Impurity 54 , a specified impurity in the anticancer drug bendamustine hydrochloride. The use of the 3,4-isomer is non-negotiable for this application, as the 2,4-isomer would lead to a different impurity profile and cannot serve as a substitute. The distinct substitution pattern is essential for replicating the exact chemical structure of the impurity reference standard required for analytical method validation and quality control.

Controlled Synthesis of Substituted Diphenylamines and Acridones

The unique reactivity and selectivity of 1-chloro-3,4-dinitrobenzene in SₙAr reactions, as detailed by Zotova et al., are exploited in the synthesis of diphenylaminecarboxylic acids and subsequent ring-closure to yield substituted acridones [1]. The ability to control the reaction outcome (SₙAr vs. nitro reduction) allows for the efficient preparation of these valuable intermediates for disperse dyes and pigments, a level of control not readily achieved with the more indiscriminately reactive 2,4-dinitro isomer.

Analytical Reference Standard for Chromatographic Method Development

Given its distinct LogP (2.2) and melting point compared to the 2,4-isomer, 1-chloro-3,4-dinitrobenzene serves as a critical reference standard for developing and validating analytical methods (HPLC, GC-MS) aimed at separating and quantifying DNCB isomers in environmental samples or industrial process streams . Its unique chromatographic behavior ensures accurate identification and quantification of the 3,4-isomer in complex mixtures, a task that would be impossible with the 2,4-isomer standard alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-3,4-dinitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.